molecular formula C9H6N4 B081186 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile CAS No. 14677-11-3

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile

Cat. No.: B081186
CAS No.: 14677-11-3
M. Wt: 170.17 g/mol
InChI Key: KXACXWLKMFKIHQ-UHFFFAOYSA-N
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Description

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is a heterocyclic compound that contains a triazole ring fused with a phenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often utilizes continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a wide range of derivatives .

Scientific Research Applications

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylselanyl-1H-1,2,3-triazole-4-carbonitrile
  • 4-Cyano-5-phenyl-1,2,3-triazole
  • 5-Cyano-1H-imidazole-4-carboxamide

Uniqueness

5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile is unique due to its specific combination of a triazole ring, phenyl group, and carbonitrile group. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

5-phenyl-2H-triazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-9(12-13-11-8)7-4-2-1-3-5-7/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXACXWLKMFKIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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